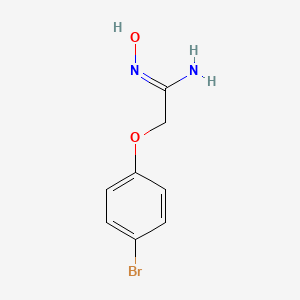

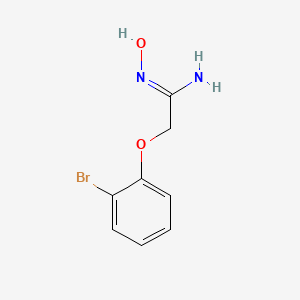

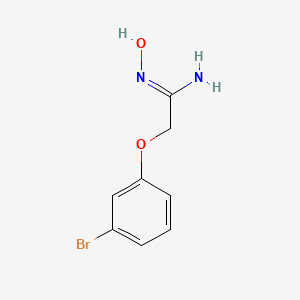

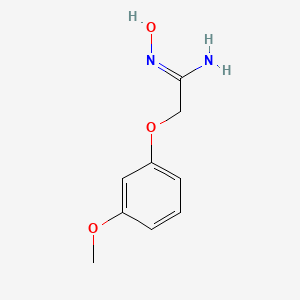

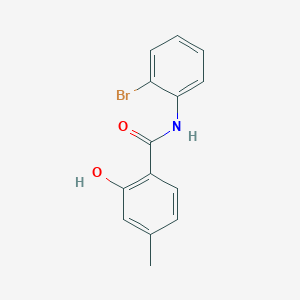

2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with bromo-phenoxy groups are often used in organic synthesis due to their reactivity . The presence of the bromine atom makes these compounds good electrophiles, meaning they can react with nucleophiles in substitution reactions .

Synthesis Analysis

The synthesis of bromo-phenoxy compounds often involves the reaction of a phenol with a bromine-containing reagent . For example, ethyl bromoacetate is prepared in two steps from acetic acid .Molecular Structure Analysis

The molecular structure of bromo-phenoxy compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

Bromo-phenoxy compounds can participate in a variety of chemical reactions. For instance, ethyl bromoacetate is a versatile alkylating agent used in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate .Physical And Chemical Properties Analysis

Bromo-phenoxy compounds typically have a high density and are insoluble in water . They can have a fruity, pungent odor .作用機序

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , and transcription factors like HIF-1α expressed under hypoxic conditions .

Mode of Action

For instance, similar compounds have shown to inhibit the expression of HIF-1α, a transcription factor that stimulates tumor angiogenesis .

Biochemical Pathways

Related compounds have been found to modulate downstream regulatory genes, such as vegf, mmps, and p53 . These genes play crucial roles in processes like angiogenesis, cell migration, and apoptosis.

Result of Action

Similar compounds have shown anti-proliferative and anti-angiogenic activities, specifically targeting hif1α and thereby modulating its downstream regulatory genes both in vitro and in vivo .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the hypoxic microenvironment in solid tumors can trigger the overexpression of transcription factors like HIF-1α . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-bromophenoxy)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCSACXYFXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=NO)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC/C(=N/O)/N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)